![molecular formula C5H4N2O4 B3023387 5-nitro-1H-pyrrole-2-carboxylic acid CAS No. 13138-72-2](/img/structure/B3023387.png)
5-nitro-1H-pyrrole-2-carboxylic acid
Overview
Description
5-Nitro-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H4N2O4 . It has an average mass of 156.096 Da and a monoisotopic mass of 156.017105 Da .
Synthesis Analysis
The synthesis of pyrrole compounds, including 5-nitro-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 5-nitro-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring, which is a five-membered aromatic ring with alternating single and double bonds, and a carboxylic acid group attached at the 2-position of the pyrrole ring .Physical And Chemical Properties Analysis
5-Nitro-1H-pyrrole-2-carboxylic acid has an average mass of 156.096 Da and a monoisotopic mass of 156.017105 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Organocatalytic Synthesis of Pyrroles
Pyrroles are essential structural motifs found in various biologically active compounds. Organocatalysis has emerged as a powerful tool for constructing these 5-membered aza heterocycles efficiently and sustainably. Researchers have developed several approaches for synthesizing pyrroles using organocatalysts. Notably, 5-nitro-1H-pyrrole-2-carboxylic acid serves as a valuable substrate in these reactions .
- Antitumor Agents : Pyrroles show promise in cancer research due to their cytotoxic activity against tumor cells .
Catalysis and Synthetic Pathways
Pyrrole derivatives serve as versatile building blocks in synthetic chemistry. Their applications include:
- Metals and Nanomaterials : Modern synthetic pathways involve metal-catalyzed or nanomaterial-assisted transformations to access diverse pyrrole derivatives .
Natural Occurrence and Biosynthesis
5-Nitro-1H-pyrrole-2-carboxylic acid arises naturally through the dehydrogenation of the amino acid proline. Its ethyl ester can be readily prepared from pyrrole .
properties
IUPAC Name |
5-nitro-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5(9)3-1-2-4(6-3)7(10)11/h1-2,6H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZHQMZMOXIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625206 | |
Record name | 5-Nitro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
13138-72-2 | |
Record name | 5-Nitro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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